molecular formula C7H8ClN B1593371 3-(2-Chloroethyl)pyridine CAS No. 39892-24-5

3-(2-Chloroethyl)pyridine

Cat. No. B1593371
CAS RN: 39892-24-5
M. Wt: 141.6 g/mol
InChI Key: GNTABMURWRWYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl)pyridine is a chemical compound with the molecular formula C7H8ClN . It is used for research and development purposes . It has been used in the synthesis of a Zn 2+ -sensitive magnetic resonance imaging contrast agent .


Synthesis Analysis

Pyridinium salts, which include 3-(2-Chloroethyl)pyridine, have been synthesized through various methods. These methods have been highlighted in terms of their synthetic routes and reactivity . The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine .


Molecular Structure Analysis

3-(2-Chloroethyl)pyridine contains a total of 17 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Chemical Reactions Analysis

The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine . This reaction competes with the SN2 reaction of the acetohydroxamate nucleophile .


Physical And Chemical Properties Analysis

3-(2-Chloroethyl)pyridine hydrochloride has a molecular weight of 178.06 and is a solid at room temperature . It should be stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Reactivity and Structural Analysis

  • The compound trans-bis[2-(2-chloroethyl)pyridine]palladium chloride has been structurally characterized using X-ray spectroscopy and computational studies, revealing insights into its reactivity and equilibrium between isomers in solution (Alunni et al., 2005).

Synthesis and Ligand Behavior

  • 2-(2-Chloroethyl)pyridine has been used in the synthesis of specific ligands, such as in the creation of asymmetric diorganotellurides, exhibiting potential in coordination with metals like palladium(II) and platinum(II) (Khalid & Singh, 1997).

Corrosion Inhibition

  • Compounds involving 2-(2-Chloroethyl)pyridine have been studied for their role in corrosion inhibition, particularly in their effectiveness in reducing corrosion rates in steel (Bouklah et al., 2005).

Molecular Structure Analysis

  • The molecular structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed, revealing insights into its planarity and intermolecular interactions, contributing to the understanding of its chemical behavior (Jasinski et al., 2009).

Catalysis and Ligand Activation

  • Research has explored the catalytic and activation behaviors of 2-(2-Chloroethyl)pyridine in various chemical reactions, contributing to a deeper understanding of its role in synthesis processes (Alunni & Busti, 2001).

Pharmaceutical Applications

  • While there are applications in pharmaceutical research, such as in the development of antagonists for specific receptors, these might involve drug-related topics which fall outside the specified requirements of the query (Cosford et al., 2003).

Environmental and Water Treatment

  • Studies have been conducted on the degradation mechanism of pyridine in drinking water, with 3-(2-Chloroethyl)pyridine-related compounds playing a role in understanding the treatment processes for nitrogen heterocyclic compounds (Li et al., 2017).

Safety And Hazards

When handling 3-(2-Chloroethyl)pyridine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Piperidines, which include 3-(2-Chloroethyl)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTABMURWRWYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276769
Record name 3-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)pyridine

CAS RN

39892-24-5
Record name 3-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-hydroxyethyl)pyridine (1.2 g., 9.8 m.moles ) and thionyl chloride (10 ml.) was refluxed for 3 hours and then excess of the thionyl chloride was removed by evaporation. To the residue was added a 5% aqueous solution of Na2CO3 (20 ml.) and the mixture was extracted with chloroform (2×30 ml.). The extracts were combined, dried with anhydrous Na2SO4 and concentrated to dryness to yield 3-(2-chloroethyl)-pyridine, 1.3 g. (98%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloroethyl)pyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Chloroethyl)pyridine
Reactant of Route 3
3-(2-Chloroethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(2-Chloroethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(2-Chloroethyl)pyridine
Reactant of Route 6
3-(2-Chloroethyl)pyridine

Citations

For This Compound
8
Citations
S Shiotani, M Kurosaki, K Taniguchi… - Journal of …, 1997 - Wiley Online Library
Nitration of 2,3‐dihydrofuro[3,2‐b]‐ N‐oxide 3b and ‐[2,3‐c]pyridine N‐oxide 3c afforded the nitropyridine compounds 4b, 5b and 6 from 3b and 4c, 5c, 5′c and 7 from 3c, while ‐[2,3‐b]…
Number of citations: 4 onlinelibrary.wiley.com
LN Yakhontov - Russian Chemical Reviews, 1968 - iopscience.iop.org
… The reaction between 2(or 4)-chloro-3-2'-chloroethylpyridine and a secondary amine involves a novel type of pyrroline ring-closure accompanied by N-dealkylation. The reaction begins …
Number of citations: 48 iopscience.iop.org
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
Halop yridines Page 419 CHAPTER VI Halop yridines MAX M. BOUDAKIAN Olin Corporation. Rochester. New York I. Introduction.......... I1. Nuclear Halogen Derivatives....... 1. …
Number of citations: 1 onlinelibrary.wiley.com
GR Pettit, MR Rhodes, DL Herald… - Journal of medicinal …, 2005 - ACS Publications
A series of cis- and trans-stilbenes related to combretastatin A-4 (1a), with a variety of substituents at the 3‘-position of the aryl B-ring, were synthesized and evaluated for inhibitory …
Number of citations: 191 pubs.acs.org
HL Davis - 1973 - harvest.usask.ca
The intramolecular nucleophilic cyclization of 3-pyridyl-alkylamines onto the 2-position of the pyridine ring was invest-igated using a wide variety of experimental conditions. The …
Number of citations: 0 harvest.usask.ca
H Schirok - The Journal of Organic Chemistry, 2006 - ACS Publications
7-Azaindoles are versatile building blocks, especially in medicinal chemistry, where they serve as bioisosteres of indoles or purines. Herein, we are presenting a robust and flexible …
Number of citations: 56 pubs.acs.org
H Oinuma, K Miyake, M Yamanaka… - Journal of medicinal …, 1990 - ACS Publications
Sudden cardiac death in patients with coronary disease remains a major medical problem. In many cases, these deaths are closely associated with the unexpected devel-opment of …
Number of citations: 61 pubs.acs.org
MR Rhodes - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.